Rubidium tantalum oxide (RbTaO3)

Description

Properties

IUPAC Name |

oxido(dioxo)tantalum;rubidium(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.Rb.Ta/q;;-1;+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPOBMKASWKAHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

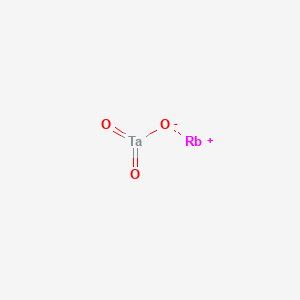

Canonical SMILES |

[O-][Ta](=O)=O.[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3RbTa | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.414 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12333-74-3 | |

| Record name | Rubidium tantalum oxide (RbTaO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012333743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rubidium tantalum oxide (RbTaO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rubidium tantalum trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Rubidium tantalum oxide can be synthesized using various methods, including solid-state reactions and sol-gel processes. In a typical solid-state reaction, rubidium carbonate (Rb2CO3) and tantalum pentoxide (Ta2O5) are mixed in stoichiometric ratios and heated at high temperatures (around 1000°C) to form rubidium tantalum oxide . The reaction can be represented as:

Rb2CO3+Ta2O5→2RbTaO3+CO2

Industrial Production Methods: Scaling up this process for industrial production would likely involve optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Rubidium tantalum oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s structural and electronic properties.

Common Reagents and Conditions:

Oxidation: Rubidium tantalum oxide can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4) under controlled conditions.

Substitution: Substitution reactions involve replacing one of the elements in the compound with another element.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of rubidium tantalum oxide may result in the formation of higher oxidation state compounds, while reduction may yield lower oxidation state products .

Scientific Research Applications

Electronics and Optoelectronics

Rubidium tantalum oxide is used in the development of advanced materials for electronic devices. Its high dielectric constant and tunable bandgap make it suitable for applications in capacitors, sensors, and transistors.

- Key Properties :

- High dielectric constant

- Tunable bandgap

- Excellent thermal stability

Table 1: Comparison of RbTaO3 with Other Perovskite Oxides

| Property | Rubidium Tantalum Oxide (RbTaO3) | Rubidium Niobate (RbNbO3) | Potassium Tantalate (KTaO3) |

|---|---|---|---|

| Dielectric Constant | High | Moderate | High |

| Bandgap | Tunable | Fixed | Fixed |

| Thermal Stability | Excellent | Good | Moderate |

Catalysis

In the field of chemistry, RbTaO3 serves as a catalyst in oxidation and reduction reactions. Its unique electronic properties facilitate various chemical transformations.

- Applications :

- Catalytic converters in automotive applications

- Chemical synthesis processes

Biomedical Applications

Although limited, research is ongoing to explore RbTaO3's potential in medical imaging and biosensing technologies. Its electronic properties may allow for innovative approaches in diagnostics.

- Potential Uses :

- Biosensors for detecting biomolecules

- Imaging agents in medical diagnostics

Case Study 1: Electronic Devices

A study published by researchers demonstrated the use of RbTaO3 in fabricating thin-film transistors (TFTs). The results indicated improved performance metrics compared to traditional materials, showcasing RbTaO3's potential in next-generation electronics.

Case Study 2: Catalytic Applications

Research conducted on the catalytic properties of RbTaO3 revealed its effectiveness in promoting oxidation reactions at lower temperatures, making it a promising candidate for green chemistry applications.

Mechanism of Action

The mechanism by which rubidium tantalum oxide exerts its effects is primarily related to its electronic structure and interactions with other molecules. The compound’s unique electronic properties, such as its tunable band gap and high carrier mobility, enable it to participate in various chemical reactions and processes. Molecular targets and pathways involved in these reactions include the interaction of rubidium tantalum oxide with other metal oxides, leading to the formation of new compounds with enhanced properties .

Comparison with Similar Compounds

Structural Properties

RbTaO₃ shares the perovskite structure (ABO₃) with analogs like NaTaO₃ , KTaO₃ , and CsTaO₃ . These compounds exhibit cubic symmetry at room temperature but undergo phase transitions under stress or temperature changes. For example:

- RbTaO₃ : Stable in cubic (Pm$\overline{3}$m), orthorhombic, and tetragonal phases .

- KTaO₃ : Cubic perovskite with a slightly larger lattice parameter (a = 3.989 Å) than RbTaO₃ (a = 3.92 Å) due to the smaller ionic radius of K⁺ compared to Rb⁺ .

- NaTaO₃ : Distorted orthorhombic structure (Pnma) at room temperature, attributed to Na⁺’s smaller size .

Sulfur substitution in RbTaO₃ (e.g., RbTaO₂S, RbTaOS₂) induces tetragonal symmetry (P4/mmm), while RbTaS₃ reverts to cubic symmetry, demonstrating the tunability of its lattice via anion substitution .

Table 1: Structural Parameters of Selected Perovskites

Electronic and Optical Properties

RbTaO₃ has a direct band gap of ~2.7 eV, which is reduced to 0.1–1.4 eV upon sulfur substitution (Table 2). This contrasts with other perovskites:

- KTaO₃ : Band gap ~3.6 eV, limiting UV-range activity .

- SrTiO₃ : Band gap ~3.2 eV, widely used in photocatalysis .

- BaTiO₃ : Band gap ~3.0 eV with ferroelectric properties .

The absorption coefficient of RbTaO₃ (10⁶ cm⁻¹ at 2.7 eV) surpasses that of many oxides, enabling efficient light harvesting. Sulfur-substituted derivatives (e.g., RbTaS₃) exhibit absorption edges as low as 0.4 eV, extending utility into infrared regions .

Table 2: Band Gaps and Absorption Edges

| Compound | Band Gap (eV) | Absorption Edge (eV) | Absorption Coefficient (cm⁻¹) |

|---|---|---|---|

| RbTaO₃ | 2.717 | 2.7 | 10⁶ |

| RbTaO₂S [100] | 1.438 | 1.6 | 10⁶ |

| RbTaS₃ | 0.103 | 0.4 | 10⁶ |

| KTaO₃ | 3.6 | 3.6 | ~10⁵ |

Thermal and Mechanical Properties

RbTaO₃ exhibits excellent thermal stability, a hallmark of tantalum-based oxides. However, its elastic modulus (~70–120 GPa) is lower than metallic tantalum (186 GPa), making it suitable for biomedical coatings . Comparatively:

Biological Activity

Overview of Rubidium Tantalum Oxide (RbTaO3)

RbTaO3 is a tantalum oxide compound that exhibits unique electronic and structural properties, making it suitable for various applications in materials science and biology. Its potential as a biocompatible material has been investigated, particularly in the context of medical devices and implants.

Antimicrobial Properties

Research indicates that tantalum-based compounds, including RbTaO3, may possess antimicrobial properties. Tantalum oxides have been shown to inhibit the growth of various bacteria such as Escherichia coli and Staphylococcus aureus. The mechanisms behind this activity include:

- Photocatalytic Activity : Tantalum oxides can generate reactive oxygen species (ROS) under light excitation, leading to oxidative stress in bacterial cells, which damages their membranes and ultimately results in cell death .

- Oxidative Stress Mechanisms : The interaction between tantalum oxides and metal ions can catalyze oxidative stress processes, further enhancing their antibacterial effects .

Cytocompatibility

The cytocompatibility of RbTaO3 has been assessed through various studies. For instance, tantalum oxide materials have demonstrated adequate cytocompatibility in vitro, promoting cell adhesion and proliferation without significant cytotoxic effects. This characteristic is crucial for their application in biomedical devices .

Case Studies

- In Vivo Studies : A study involving tantalum oxide nanoparticles (TaO NPs) demonstrated their tolerability when injected into healthy rats at varying doses. The research monitored hematological parameters and organ function over time, indicating that these nanoparticles did not produce significant adverse effects on kidney function or blood cell counts .

- Material Comparisons : In a comparative study of dental materials, a new tantalum oxide-containing material showed superior biomineralization potential compared to traditional materials used for vital pulp therapy. This suggests that RbTaO3 could be beneficial in dental applications due to its ability to support tissue regeneration .

Medical Imaging

The unique properties of RbTaO3 make it a candidate for use as a contrast agent in medical imaging. Its high atomic number provides excellent contrast in imaging modalities such as computed tomography (CT), enhancing the visualization of internal structures.

Biosensing

Due to its electronic properties, RbTaO3 is being explored for biosensing applications. Its ability to interact with biological molecules could enable the development of sensitive biosensors for detecting pathogens or biomarkers in clinical settings.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.